molecular formula C8H19NO B12073384 4-Ethoxy-3,3-dimethyl-butylamine

4-Ethoxy-3,3-dimethyl-butylamine

Cat. No.: B12073384
M. Wt: 145.24 g/mol
InChI Key: DFQDTFHYTVOCQX-UHFFFAOYSA-N
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Description

4-ethoxy-3,3-dimethylbutan-1-amine is an organic compound with the molecular formula C8H19NO It is a derivative of butan-1-amine, where the ethoxy group is attached to the fourth carbon and two methyl groups are attached to the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-3,3-dimethylbutan-1-amine can be achieved through several methods. One common approach involves the alkylation of 3,3-dimethylbutan-1-amine with ethyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of 4-ethoxy-3,3-dimethylbutan-1-amine may involve continuous flow processes to ensure high efficiency and yield. The use of catalytic systems and optimized reaction conditions can further enhance the production rate and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-3,3-dimethylbutan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable base.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-ethoxy-3,3-dimethylbutan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-ethoxy-3,3-dimethylbutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and amine groups play a crucial role in binding to these targets, leading to various biochemical effects. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4,4-diethoxy-3,3-dimethylbutan-1-amine
  • 2-ethoxy-3,3-dimethylbutan-1-amine

Uniqueness

4-ethoxy-3,3-dimethylbutan-1-amine is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C8H19NO

Molecular Weight

145.24 g/mol

IUPAC Name

4-ethoxy-3,3-dimethylbutan-1-amine

InChI

InChI=1S/C8H19NO/c1-4-10-7-8(2,3)5-6-9/h4-7,9H2,1-3H3

InChI Key

DFQDTFHYTVOCQX-UHFFFAOYSA-N

Canonical SMILES

CCOCC(C)(C)CCN

Origin of Product

United States

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